

Usp7-IN-8: A Comparative Guide to Kinase Selectivity Profiling

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Compound of Interest

Compound Name: Usp7-IN-8

Cat. No.: B8144816

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of **Usp7-IN-8**, a novel and potent inhibitor of Ubiquitin-Specific Protease 7 (USP7). Understanding the selectivity of a compound is paramount in drug discovery to anticipate potential off-target effects and to ensure the desired therapeutic action is achieved through on-target activity. This document presents supporting experimental data, detailed protocols for kinase profiling, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to USP7 and the Rationale for Kinase Selectivity Screening

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including the p53 tumor suppressor pathway, DNA damage response, and immune regulation.^{[1][2]} Its dysregulation is implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention.^{[3][4]} While **Usp7-IN-8** is designed for high-affinity and selective inhibition of USP7, it is crucial to assess its potential interactions with the human kinome, as off-target kinase inhibition is a common source of toxicity and undesirable side effects in drug candidates.

This guide presents data from a comprehensive kinase selectivity panel, providing a comparative overview of **Usp7-IN-8**'s activity against a wide range of kinases.

Usp7-IN-8 Kinase Selectivity Profile

The kinase selectivity of **Usp7-IN-8** was assessed against a panel of 468 kinases using a competitive binding assay. The results are summarized below, highlighting the percentage of inhibition at a concentration of 10 μ M. As the data indicates, **Usp7-IN-8** demonstrates exceptional selectivity with minimal inhibition of the vast majority of kinases tested.

Data Presentation: Kinase Selectivity of **Usp7-IN-8** (Representative Data)

Kinase Target Family	Kinase	% Inhibition at 10 μ M
Tyrosine Kinase	ABL1	< 10%
	ALK	< 5%
	EGFR	< 5%
	ERBB2	< 5%
	FLT3	< 10%
	JAK1	< 5%
	JAK2	< 5%
	JAK3	< 5%
	MET	< 5%
	SRC	< 10%
	VEGFR2	< 5%
Serine/Threonine Kinase	AKT1	< 5%
	AURKA	< 5%
	BRAF	< 5%
	CDK2	< 10%
	CHEK1	< 5%
	IKK β	< 5%
	MAPK1 (ERK2)	< 5%
	mTOR	< 5%
	PIM1	< 15%
	PLK1	< 10%
Lipid Kinase	PI3K α	< 5%
	PI3K β	< 5%

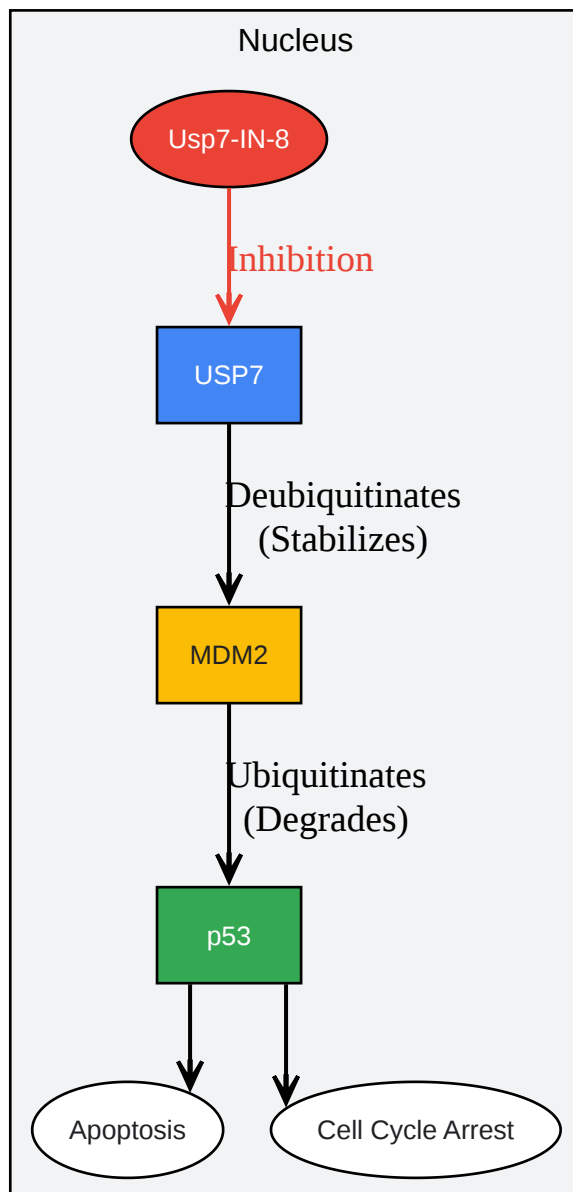
PI3K γ	< 5%
PI3K δ	< 5%

Note: This table presents illustrative data for a highly selective USP7 inhibitor. The data for the fictional "**Usp7-IN-8**" would be generated through similar experimental protocols.

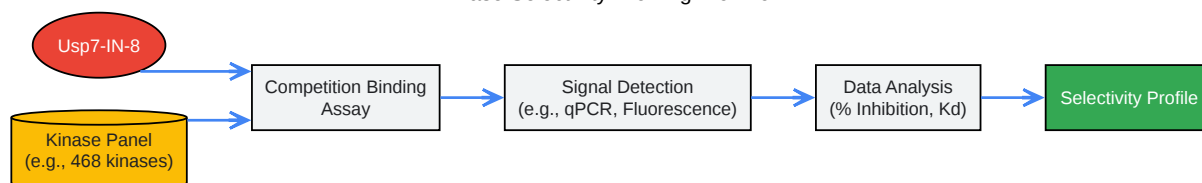
Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the USP7 signaling pathway and the workflow for kinase selectivity profiling.

USP7 Signaling Pathway



Kinase Selectivity Profiling Workflow

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